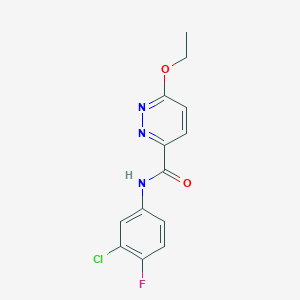

![molecular formula C19H13ClFN3S B2810071 N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-50-5](/img/structure/B2810071.png)

N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This compound has also been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine” such as melting point, boiling point, density, and solubility are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including those related to N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, has been explored using hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. The use of diverse hybrid catalysts such as organocatalysts, metal catalysts, and green solvents has been highlighted for the development of substituted pyranopyrimidines through one-pot multicomponent reactions. This approach underscores the importance of innovative catalysis in synthesizing complex organic structures with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively used in cancer treatment, demonstrating the significance of pyrimidine derivatives in medicinal chemistry. The synthesis methods, including those for radiolabeled variants, provide insights into their metabolic pathways and biodistribution. This research area suggests potential applications for N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine in developing targeted cancer therapies and diagnostic tools, given its structural relevance to fluorinated pyrimidines (Gmeiner, 2020).

Optoelectronic Applications

The synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials highlight another research avenue. These derivatives, including potentially N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Incorporating pyrimidine fragments into π-extended conjugated systems has been shown to enhance electroluminescent properties, suggesting applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Analytical and Detection Tools

The development of fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol (DFP), demonstrates the utility of complex organic molecules in detecting various analytes. Given the structural complexity of N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, it may serve as a scaffold for designing novel chemosensors with high selectivity and sensitivity for metal ions, anions, and neutral molecules. Such applications underline the molecule's potential in environmental monitoring, diagnostics, and chemical sensing (Roy, 2021).

Zukünftige Richtungen

The compound has shown potential in the field of medicinal chemistry, particularly in the context of Mycobacterium tuberculosis and as a modulator of the metabotropic glutamate receptor 4 . Future research could focus on further exploring its potential applications, optimizing its synthesis, and conducting detailed studies on its mechanism of action, safety, and pharmacokinetics.

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This disruption can lead to a decrease in the bacterium’s ability to survive and reproduce, thus aiding in the treatment of tuberculosis.

Result of Action

The inhibition of Cyt-bd leads to a disruption in the energy metabolism of Mycobacterium tuberculosis . This can result in a decrease in the bacterium’s survival and reproduction, potentially aiding in the treatment of tuberculosis.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c1-11-2-4-12(5-3-11)14-9-25-19-17(14)18(22-10-23-19)24-13-6-7-16(21)15(20)8-13/h2-10H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTFGXWQQHFVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

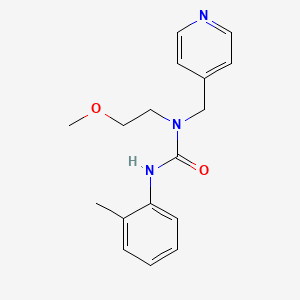

![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)

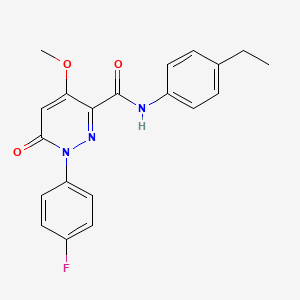

![2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2809995.png)

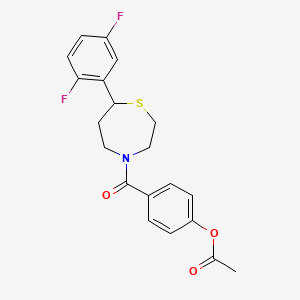

![furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2809997.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2809999.png)

![2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2810000.png)

![5-[[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810002.png)

![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2810005.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2810008.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/no-structure.png)